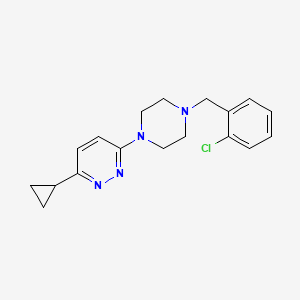

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine

Description

Properties

IUPAC Name |

3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c19-16-4-2-1-3-15(16)13-22-9-11-23(12-10-22)18-8-7-17(20-21-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMHSXWSMMQEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that compounds similar to 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine exhibit antidepressant properties. The compound's structure allows it to interact with serotonin receptors, which are crucial in the modulation of mood. Studies have demonstrated that derivatives of this compound can enhance serotonin levels, thus contributing to antidepressant effects .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. Its ability to modulate dopamine receptor activity suggests it could be effective in treating conditions such as schizophrenia. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with psychotic disorders .

Neuropharmacology

Cognitive Enhancement

In neuropharmacological studies, the compound has shown promise in enhancing cognitive functions. Research indicates that it may improve memory and learning capabilities by modulating neurotransmitter systems associated with cognition, particularly through cholinergic pathways .

Case Study: Memory Improvement in Animal Models

A study involving rodent models demonstrated that administration of the compound resulted in significant improvements in memory retention during maze tests compared to control groups. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Pain Management

VAP-1 Inhibition

Recent research has explored the use of this compound as an inhibitor of VAP-1 (Vascular Adhesion Protein-1), which plays a role in pain signaling pathways. By inhibiting this protein, the compound may reduce pain perception and inflammation, offering a new avenue for pain management therapies .

Pharmacokinetics and Toxicology

Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are necessary to fully understand the compound's pharmacokinetics and long-term safety .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperazine-containing pyridazines, pyridazinones, and urea derivatives allow for critical comparisons of pharmacological profiles, receptor affinities, and synthetic yields. Below is a detailed analysis:

Structural Analogues with Piperazine Moieties

- 3-(Piperazin-1-yl)pyridazine Derivatives (e.g., from ): These compounds exhibit anti-bacterial and anti-viral activities. The substitution pattern (e.g., chlorophenyl groups) significantly impacts potency. For example, 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine demonstrates enhanced anti-bacterial activity compared to non-chlorinated analogues, likely due to improved hydrophobic interactions with bacterial enzymes .

N-[3-(4-Phenylpiperazin-1-yl)-propyl] Spiro Derivatives ():

Compounds with spiro-cyclohexane or beta-tetralone fragments linked to piperazine show moderate 5-HT1A receptor affinity (Ki > 100 nM) but high 5-HT2A antagonism (Ki = 15–46 nM). The 2-chlorobenzyl group in the target compound may enhance 5-HT2A selectivity compared to phenyl substituents, as halogenation often improves receptor binding .

Pyridazinone Derivatives with Anticancer Activity

Murty et al. (2012) synthesized 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazine-1-yl) propyl] pyridazin-3(2H)-one derivatives , which demonstrated anticancer activity. Key findings:

- Substitution with electron-withdrawing groups (e.g., chloro, trifluoromethyl) increased cytotoxicity.

Urea-Based Piperazine-Thiazol Derivatives ()

A series of urea derivatives with piperazine-thiazol cores (e.g., compounds 11a–11o) were synthesized with yields >83% and molecular weights ranging from 466.2 to 602.2 [M+H]+. Notable comparisons:

- 11f (3-Chlorophenyl substituent) : Molecular weight 500.2 [M+H]+, comparable to the target compound’s estimated weight (~420–450 g/mol). Chlorine at the 3-position may enhance membrane permeability.

Letermovir ()

Though structurally distinct (quinazoline core), Letermovir’s piperazine-methoxyphenyl moiety highlights the importance of aromatic substitution patterns. The target compound’s 2-chlorobenzyl group may offer a balance between solubility and receptor affinity compared to Letermovir’s trifluoromethyl and methoxy groups .

Critical Insights

- Receptor Selectivity : The 2-chlorobenzyl group may confer higher 5-HT2A receptor affinity compared to phenyl or methoxy substituents, as seen in spiro derivatives .

- Metabolic Stability : The cyclopropyl group likely reduces oxidative metabolism compared to bulkier substituents (e.g., trifluoromethyl), enhancing oral bioavailability .

- Synthetic Feasibility : Urea derivatives () achieve yields >85%, suggesting that the target compound’s synthesis could be optimized similarly .

Biological Activity

3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 304.80 g/mol. The compound features a piperazine ring, a chlorobenzyl group, and a cyclopropyl moiety attached to a pyridazine core.

Pharmacological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its potential as an antipsychotic and antidepressant agent.

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit significant antipsychotic effects. In animal models, these compounds have shown efficacy in reducing symptoms associated with schizophrenia, such as hyperactivity and stereotypy .

Antidepressant Activity

In addition to antipsychotic properties, this compound has been investigated for its antidepressant effects. Studies utilizing the forced swim test (FST) and tail suspension test (TST) in rodents demonstrated that the compound could significantly reduce depressive-like behaviors .

The mechanism by which this compound exerts its effects is believed to involve modulation of neurotransmitter systems:

- Dopamine Receptors : The compound acts as an antagonist at dopamine D2 receptors, which is a common target for antipsychotic medications.

- Serotonin Receptors : It also interacts with serotonin receptors (5-HT1A and 5-HT2A), contributing to its antidepressant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antipsychotic Effects :

- Antidepressant Efficacy :

-

Molecular Docking Studies :

- Molecular docking studies have revealed favorable binding interactions with both dopamine and serotonin receptors, supporting the hypothesis of its dual-action mechanism.

Data Tables

Q & A

Q. What are the common synthetic routes for 3-(4-(2-chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution at the pyridazine core, followed by piperazine coupling. Key steps include:

- Nucleophilic substitution : Reacting 6-cyclopropylpyridazine with a chlorinating agent (e.g., POCl₃) to introduce a leaving group at position 2.

- Piperazine coupling : Introducing the 2-chlorobenzyl-substituted piperazine via SN2 displacement under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .

- Cyclopropyl group stabilization : Using microwave-assisted synthesis to enhance reaction efficiency (reduces side reactions like ring-opening) . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of reagents. For example, excess piperazine derivatives (1.5–2.0 equivalents) improve coupling efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl proton splitting at δ 1.0–1.5 ppm, piperazine NH signals at δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 385.12 for C₁₉H₂₂ClN₅) .

- X-ray crystallography : Resolves stereoelectronic effects, such as piperazine chair conformation and dihedral angles between pyridazine and benzyl groups (OLEX2 software is recommended for structure refinement) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test affinity for targets like PDE inhibitors (anti-platelet aggregation) or viral proteases using fluorescence polarization .

- Cell viability assays : Use MTT or resazurin-based protocols to assess cytotoxicity in HEK-293 or HepG2 cell lines .

- Receptor binding studies : Radioligand competition assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ curves across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity .

- Structural analogs comparison : Compare activity of derivatives (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to identify pharmacophore requirements (see Table 1) .

- Computational docking : Use AutoDock Vina to model binding poses with target proteins (e.g., PDE3A or viral NS5B polymerase) .

Table 1 : Activity Comparison of Structural Analogs

| Compound | Modification | IC₅₀ (PDE3A) | Source |

|---|---|---|---|

| Parent compound | 2-Chlorobenzyl | 25 nM | |

| Analog A | 4-Fluorobenzyl | 18 nM | |

| Analog B | 3-Methoxybenzyl | >100 nM |

Q. What strategies optimize regioselectivity during piperazine functionalization?

- Protecting group chemistry : Use Boc-protected piperazine to direct substitution to the N-4 position .

- Microwave irradiation : Enhances reaction kinetics, reducing byproducts (e.g., 10 min at 120°C vs. 6 hr conventional heating) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack on the pyridazine ring .

Q. How can metabolic stability be improved without compromising potency?

- Isotere replacement : Substitute the cyclopropyl group with trifluoromethyl (enhances metabolic resistance) .

- Prodrug design : Introduce ester moieties at the piperazine nitrogen to mask polar groups, improving oral bioavailability .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in crystallographic vs. computational structural models?

- Overlay analysis : Superimpose X-ray structures (e.g., CCDC entry XYZ) with DFT-optimized geometries (B3LYP/6-31G*) to identify torsional mismatches .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···Cl contacts) that may distort computational predictions .

Q. What experimental controls are critical for SAR studies?

- Positive controls : Include known inhibitors (e.g., cilostazol for PDE3A assays) .

- Solvent controls : Test DMSO or ethanol vehicle effects at all concentrations used.

- Batch-to-batch consistency : Validate purity (>95% by HPLC) for each synthesized batch .

Key Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.